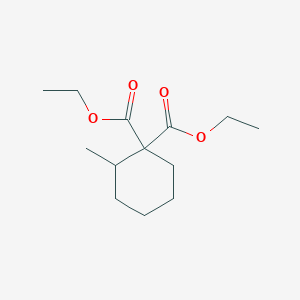

Diethyl 2-methylcyclohexane-1,1-dicarboxylate

Description

Diethyl 2-methylcyclohexane-1,1-dicarboxylate is a cyclohexane derivative featuring two ethoxycarbonyl groups at the 1,1-positions and a methyl substituent at the 2-position. Its molecular formula is C₁₃H₂₂O₄, with a molecular weight of 242.31 g/mol (calculated by adding a methyl group to the base compound, Diethyl cyclohexane-1,1-dicarboxylate, which has a molecular weight of 228.29 g/mol ). This compound is structurally characterized by a six-membered saturated ring, which confers enhanced conformational stability compared to strained rings like cyclopropane or cyclopentene derivatives.

Properties

CAS No. |

5222-56-0 |

|---|---|

Molecular Formula |

C13H22O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

diethyl 2-methylcyclohexane-1,1-dicarboxylate |

InChI |

InChI=1S/C13H22O4/c1-4-16-11(14)13(12(15)17-5-2)9-7-6-8-10(13)3/h10H,4-9H2,1-3H3 |

InChI Key |

MGCXPTONXMVEMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methylcyclohexane-1,1-dicarboxylate typically involves the esterification of 2-methylcyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of aqueous acid or base under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

Hydrolysis: 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.

Reduction: 2-methylcyclohexane-1,1-dimethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-methylcyclohexane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-methylcyclohexane-1,1-dicarboxylate in chemical reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reaction and conditions employed. For instance, in hydrolysis, the ester bond is cleaved by water molecules, while in reduction, the ester is converted to an alcohol by the transfer of hydride ions.

Comparison with Similar Compounds

Key Observations:

Polymer Chemistry

- Cyclopropane Analogs: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate and its methyl-substituted variants polymerize via radical pathways, yielding materials with low shrinkage (~5–10%) due to ring-opening mechanisms . In contrast, cyclohexane derivatives like the target compound are less likely to participate in such reactions due to their stable, non-strained rings.

- Cyclopentene Derivatives : Diethyl cyclopent-3-ene-1,1-dicarboxylate reacts with dichlorocarbene to form functionalized intermediates, leveraging its conjugated double bond . The saturated cyclohexane ring in the target compound lacks this reactivity.

Biological Activity

Diethyl 2-methylcyclohexane-1,1-dicarboxylate (C13H22O4) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two carboxylate ester groups and a methyl substituent. Its molecular formula is C13H22O4, and it belongs to the family of dicarboxylic acid esters. The compound's structural features contribute to its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized for yield and purity through various methods, including reflux conditions and solvent variations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections.

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Experimental models have demonstrated a reduction in inflammatory markers when treated with this compound.

- Case Study: In Vivo Anti-inflammatory Activity

A study conducted on animal models showed that administration of this compound led to a significant decrease in paw edema compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The presence of ester groups allows for hydrogen bonding with biological macromolecules, influencing their function.

- Receptor Interaction : It may interact with specific receptors involved in inflammatory pathways or microbial defense mechanisms.

Safety and Toxicity

While preliminary studies suggest beneficial effects, understanding the safety profile of this compound is crucial. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.